Product packaging for N-Bsmoc-L-isoleucine(Cat. No.:CAS No. 197245-22-0)

N-Bsmoc-L-isoleucine

Cat. No.: B168896
CAS No.: 197245-22-0
M. Wt: 353.4 g/mol
InChI Key: IOTFSDWKSLUDSZ-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Bsmoc-L-isoleucine is a useful research compound. Its molecular formula is C16H19NO6S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO6S B168896 N-Bsmoc-L-isoleucine CAS No. 197245-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-3-10(2)14(15(18)19)17-16(20)23-9-12-8-11-6-4-5-7-13(11)24(12,21)22/h4-8,10,14H,3,9H2,1-2H3,(H,17,20)(H,18,19)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFSDWKSLUDSZ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428828
Record name N-Bsmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-22-0
Record name N-Bsmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Context and Significance of N Bsmoc L Isoleucine in Modern Chemical Synthesis

Evolution of Amino Acid Protecting Group Strategies in Peptide Chemistry

The synthesis of peptides, which are complex chains of amino acids linked by amide bonds, necessitates the careful management of reactive functional groups. Early efforts in peptide synthesis were often hampered by undesired side reactions, such as polymerization or reactions involving amino acid side chains, leading to low yields and impure products. This challenge led to the development of protecting group strategies. springernature.combiosynth.comnih.govwikipedia.org

A pivotal moment arrived with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Bergmann and Zervas, marking the first reversible Nα-protecting group for peptide synthesis. This group is typically removed by hydrogenolysis or strong acids. wikipedia.orgpeptide.comwikipedia.orgnih.govnih.gov Subsequently, the tert-butyloxycarbonyl (Boc) group emerged, offering an alternative that is acid-labile and removed using moderately strong acids like trifluoroacetic acid (TFA). wikipedia.orgnih.govwikipedia.orgfishersci.atontosight.aitotal-synthesis.com

A significant conceptual leap was the development of "orthogonal protection," a principle where two or more protecting groups can be selectively removed under distinct chemical conditions without affecting other protected functionalities within the same molecule. springernature.combiosynth.comiris-biotech.dewikipedia.orgpeptide.comresearchgate.net This concept revolutionized solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino, became widely adopted for Nα protection due to its base-labile nature, offering a milder deprotection alternative to acid-labile groups. peptide.comnih.govwikipedia.org The orthogonality of Fmoc (base-cleavable) and Boc (acid-cleavable) groups, for instance, became a cornerstone in SPPS. wikipedia.orgiris-biotech.deadvancedchemtech.com

N-Bsmoc Group as an Orthogonal Protecting Moiety in Complex Organic Synthesis

The N-Bsmoc group, chemically known as 1,1-dioxobenzo[b]thiophene-2-ylmethoxycarbonyl, represents a more recent advancement in orthogonal protecting group chemistry, initially reported by Carpino. nih.govgoogle.comgoogle.comscispace.com Unlike the β-elimination mechanism characteristic of Fmoc deprotection, the Bsmoc group is deblocked via a Michael addition process, typically utilizing secondary amines such as piperidine (B6355638) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.govgoogle.comgoogle.comwiley-vch.de

This unique deprotection chemistry offers several notable advantages in complex organic synthesis:

Milder Deprotection Conditions: The Michael addition mechanism allows for deprotection under conditions that are often milder than those required for other protecting groups. google.comgoogle.com

Reduced Side Reactions: The Michael addition deprotection process inherently acts as a scavenging action, preventing back alkylation by deblocking by-products. This mechanism also minimizes base-catalyzed side reactions, such as aspartimide formation, which can be problematic in Fmoc chemistry due to the presence of secondary amines. researchgate.netnih.govgoogle.comgoogle.comresearchgate.net

Enhanced Water Solubility: The Bsmoc residue, featuring a more hydrophilic sulfone moiety compared to the hydrophobic Fmoc residue, can enhance the water solubility of protected amino acids. This characteristic can be beneficial in certain synthetic applications, potentially reducing aggregation effects that may interfere with peptide chain assembly. google.com

Increased Reactivity in Acylation Reactions: Bsmoc amino acid derivatives have demonstrated enhanced reactivity in acylation reactions compared to their Fmoc counterparts. This increased reactivity can be particularly advantageous when coupling sterically hindered components. nih.govgoogle.com

The orthogonality of the Bsmoc group, stemming from its distinct deprotection mechanism, makes it a valuable tool for multi-step syntheses where selective manipulation of different functional groups is paramount.

The following table summarizes the characteristics of common Nα-amino protecting groups:

Protecting GroupAbbreviationDeprotection ConditionsDeprotection MechanismKey Orthogonality
BenzyloxycarbonylCbz or ZHydrogenolysis; Strong AcidReductive cleavage; AcidolysisBoc (acid-labile)
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Acidolysis, carbocation formationFmoc (base-labile); Cbz (reductive)
9-FluorenylmethyloxycarbonylFmocMild Base (e.g., Piperidine)β-EliminationBoc (acid-labile)
1,1-Dioxobenzo[b]thiophene-2-ylmethoxycarbonylBsmocSecondary Amine (e.g., DBU)Michael AdditionFmoc (β-elimination); Boc (acid-labile)

Strategic Importance of L-Isoleucine Derivatives in Stereoselective Synthesis

L-Isoleucine is an essential amino acid characterized by its unique structure featuring two stereocenters at the α and β carbons. This inherent chirality makes L-isoleucine and its derivatives exceptionally valuable as chiral building blocks in stereoselective synthesis. uni.lunih.govfishersci.be Stereoselective synthesis, also known as asymmetric synthesis, is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries, given that different enantiomers of a molecule can exhibit vastly different biological activities. researchgate.net

L-isoleucine derivatives are strategically employed to induce stereoselectivity in the formation of new bonds, guiding reactions to preferentially yield one stereoisomer over others. They can function as:

Chiral Building Blocks: Directly incorporated into the target molecule, their pre-existing stereocenters dictate the stereochemistry of subsequent reactions. This approach is particularly useful in the synthesis of complex natural products and pharmaceuticals. researchgate.netbeilstein-journals.org

Chiral Auxiliaries: Covalently attached to a substrate, they transiently impart chirality to the reaction center, influencing the stereochemical outcome. After the desired transformation, the auxiliary can be removed, leaving behind the newly formed chiral product.

Organocatalysts: L-isoleucine itself or its derivatives can act as organocatalysts, facilitating asymmetric reactions such as Michael additions, leading to the formation of products with contiguous quaternary and tertiary stereogenic centers with high yields and stereocontrol. researchgate.net

Research findings highlight the utility of isoleucine derivatives in the stereoselective synthesis of various compounds, including fluorinated amino acids. For instance, methods have been developed for the stereoselective synthesis of fluorinated isoleucine derivatives, leveraging auxiliary-induced amination and other C(sp3)-H bond functionalization reactions. researchgate.netbeilstein-journals.orgacs.org The ability to precisely control stereochemistry through L-isoleucine derivatives underscores their strategic importance in the synthesis of optically active compounds.

Advanced Synthetic Methodologies for N Bsmoc L Isoleucine and Its Derivatives

Chemo- and Regioselective Installation of the Bsmoc Protecting Group

The introduction of the Bsmoc group onto the α-amino function of L-isoleucine must be performed with high chemo- and regioselectivity to avoid protection of other reactive sites, should they be present in a more complex substrate, and to ensure the formation of the desired N-protected amino acid.

Optimized Reaction Conditions and Catalytic Approaches

The Bsmoc group is typically introduced using either Bsmoc-chloride (Bsmoc-Cl) or an active ester derivative such as N-hydroxysuccinimidyl-Bsmoc (Bsmoc-OSu). total-synthesis.com The reaction with the free amino acid, L-isoleucine, is generally carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the Bsmoc reagent.

A common and effective method for the acylation of amino acids with the Bsmoc group is the Bolin technique, which involves the in situ silylation of the amino acid with a reagent like trimethylsilyl (B98337) chloride prior to the addition of the Bsmoc chloroformate. nih.gov This transient silylation enhances the solubility of the amino acid in organic solvents and activates the amino group for the subsequent acylation. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures, for instance at 0 °C, and then allowed to warm to room temperature. nih.gov The reaction mixture is subsequently worked up with an aqueous solution of sodium bicarbonate to neutralize the formed hydrochloric acid and remove any unreacted starting materials. nih.gov

While much of the reported literature describes stoichiometric approaches, the development of catalytic methods for the installation of protecting groups is an ongoing area of research in organic synthesis. However, specific catalytic approaches for the Bsmoc protection of L-isoleucine are not yet widely reported in the mainstream literature. The optimization of reaction conditions for the stoichiometric methods remains crucial for achieving high yields and purity. Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reagents. For sterically hindered amino acids like isoleucine, ensuring complete reaction may require slightly longer reaction times or a modest excess of the acylating agent.

Parameter Typical Conditions for Bsmoc Protection
Acylating Agent Bsmoc-Cl, Bsmoc-OSu
Amino Acid Pre-treatment Silylation (e.g., with trimethylsilyl chloride)
Solvent Aprotic solvents (e.g., DCM, THF)
Base Inorganic base (e.g., NaHCO3) or organic base
Temperature 0 °C to room temperature
Work-up Aqueous bicarbonate solution

Control of Stereochemical Integrity During Protection

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-isoleucine during the protection step is of paramount importance. Racemization can occur under harsh basic conditions or through the formation of certain intermediates. The Bsmoc group offers an advantage in this regard due to the relatively mild conditions required for both its introduction and subsequent removal. ug.edu.pl

Derivatization Strategies of N-Bsmoc-L-Isoleucine for Enhanced Reactivity and Specificity

Once this compound is synthesized, it can be further derivatized at its C-terminus or side chain to facilitate its use in peptide synthesis or for the creation of novel molecular scaffolds.

C-Terminal Activation for Amide Bond Formation

For the incorporation of this compound into a peptide chain, its carboxylic acid moiety must be activated to facilitate amide bond formation with the amino group of another amino acid or peptide. A variety of coupling reagents and strategies can be employed for this purpose.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. acgpubs.orgresearchgate.net The reaction of this compound with these reagents generates an in situ active ester, which then readily reacts with the incoming amine nucleophile.

Alternatively, this compound can be converted into a stable active ester, such as a pentafluorophenyl (Pfp) ester or an N-hydroxysuccinimide (OSu) ester, which can be isolated and purified before being used in the coupling reaction. This approach can be advantageous in terms of purity and handling. The formation of this compound acid fluorides has also been described as a highly reactive species for coupling reactions. nih.gov

Activation Method Reagents Key Features
Carbodiimide DCC/HOBt, DIC/HOAt In situ activation, common in solid-phase and solution-phase synthesis. acgpubs.orgresearchgate.net
Active Ester Pentafluorophenol, N-hydroxysuccinimide Stable, isolable intermediates, can lead to cleaner reactions.
Acid Fluoride Diethylaminosulfur trifluoride (DAST) Highly reactive, useful for sterically hindered couplings. nih.gov

Side-Chain Functionalization in this compound for Diverse Scaffolds

The side chain of isoleucine, a sec-butyl group, is generally considered to be chemically inert. However, advanced synthetic methodologies can be employed to introduce functionality into this side chain, opening up possibilities for the creation of diverse molecular scaffolds. While direct functionalization of the unactivated alkyl side chain is challenging, strategies can be envisioned that involve the use of L-isoleucine analogues with pre-functionalized side chains, which are then protected with the Bsmoc group.

For instance, synthetic routes to isoleucine precursors can be modified to incorporate functional groups such as halogens, azides, or alkynes at various positions on the side chain. nih.gov These functionalized isoleucine derivatives could then be subjected to the Bsmoc protection protocol. The resulting this compound analogues would serve as versatile building blocks for further chemical modifications, such as cross-coupling reactions, click chemistry, or conversion to other functional groups, thereby enabling the synthesis of a wide array of complex molecules and peptidomimetics. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to peptide and amino acid derivative synthesis.

The synthesis of this compound can be made more environmentally friendly by considering several aspects. The choice of solvents is a key factor; replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact. researchgate.net Furthermore, minimizing the number of synthetic steps and purification procedures can lead to a more atom-economical and less waste-intensive process.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention of Waste Optimizing reaction yields, minimizing byproducts.
Atom Economy Designing synthetic routes with fewer steps.
Use of Safer Solvents Replacing hazardous solvents with greener alternatives (e.g., 2-MeTHF, CPME). researchgate.net
Design for Energy Efficiency Faster deprotection kinetics of Bsmoc compared to Fmoc can save energy. nbinno.com
Use of Renewable Feedstocks Exploring bio-based sources for starting materials.
Reduce Derivatives Employing strategies that minimize the need for protection/deprotection steps.

N Bsmoc L Isoleucine in Advanced Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, characterized by the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. This technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The success of SPPS relies heavily on the choice of protecting groups, which must be stable during the coupling steps and selectively removable under mild conditions.

The Bsmoc protecting group serves as an alternative to the widely used Fmoc group. It is also a base-labile protecting group, but its distinct chemical structure, featuring an electron-withdrawing sulfone group, imparts unique properties that are advantageous in specific synthetic contexts. nbinno.com

Mitigation of Side Reactions in SPPS Utilizing N-Bsmoc-L-Isoleucine (e.g., diketopiperazine formation)

One of the most significant advantages of using Bsmoc-protected amino acids is the mitigation of problematic side reactions during SPPS. A primary example is the formation of diketopiperazines (DKP).

Studies, particularly in the synthesis of complex peptides like tirzepatide, have shown that the standard Fmoc group can be unstable under certain conditions, leading to premature deprotection and subsequent DKP formation. nih.govacs.org The instability is exacerbated during post-coupling hold times, where autocatalytic deprotection can occur even without the addition of a base. acs.orgdigitellinc.com

The Bsmoc group exhibits greater stability under these specific conditions. Its use has been identified as a key strategy to eliminate DKP formation. nih.govacs.org By resisting premature deprotection, this compound and other Bsmoc derivatives ensure that the N-terminal amine remains protected until the designated deprotection step, thereby preventing the nucleophilic attack that initiates DKP formation. acs.org This enhanced stability makes the Bsmoc group a superior choice for sequences that are highly susceptible to this side reaction.

Applications in Solution-Phase Peptide Synthesis (SolPPS)

Solution-Phase Peptide Synthesis (SolPPS), also known as liquid-phase synthesis, is the classical method for peptide production. In SolPPS, all reactions, including coupling and deprotection, occur in a homogeneous solution. nih.gov While often more labor-intensive than SPPS due to the need for purification of intermediates after each step, SolPPS offers significant advantages for large-scale manufacturing. nih.govamericanpeptidesociety.org

The properties of the Bsmoc group, such as its efficient removal and clean byproduct profile, are also beneficial in the context of SolPPS, where ease of purification is paramount.

Advantages for Large-Scale Preparations

For the industrial production of peptides, SolPPS is often the preferred method due to its scalability and cost-effectiveness. americanpeptidesociety.orgbachem.com

Key advantages include:

Scalability: SolPPS processes are generally easier to scale up to produce kilograms of peptide material compared to SPPS, which can be limited by resin capacity. americanpeptidesociety.org

Process Control and Analysis: Intermediates at each step of the synthesis can be isolated and purified, allowing for rigorous quality control throughout the manufacturing process. nih.govnih.gov This ensures a higher purity of the final product.

The use of this compound in a SolPPS strategy can contribute to a more efficient process, particularly if the sequence is prone to side reactions that would complicate purification. The rapid and clean deprotection of the Bsmoc group simplifies the workup of intermediates.

Purification Strategies in Solution-Phase Processes

Purification is a critical and often challenging aspect of SolPPS. americanpeptidesociety.org Since the growing peptide is not anchored to a solid support, it must be separated from excess reagents, byproducts, and unreacted starting materials after each coupling and deprotection step.

Common purification strategies include:

Extraction: Liquid-liquid extraction is frequently used to remove water-soluble byproducts and unreacted reagents. The peptide, being more organic-soluble, remains in the organic phase. bachem.com

Precipitation and Crystallization: The desired peptide intermediate can often be precipitated or crystallized from the reaction mixture by adding a non-solvent. This is a highly effective method for obtaining pure compounds. nih.gov

Chromatography: While chemists aim to minimize its use, column chromatography is sometimes necessary to purify intermediates that cannot be isolated by other means. bachem.com

Group-Assisted Purification (GAP): This strategy involves attaching a purification "handle" or auxiliary group to the peptide, which dramatically alters its solubility properties. nih.govrsc.org This allows for simple purification by washing away impurities with specific solvents, avoiding the need for chromatography or recrystallization. nih.gov The auxiliary can be removed at the end of the synthesis.

The clean deprotection of the Bsmoc group is advantageous for these purification methods, as it introduces fewer and more easily removable byproducts into the reaction mixture compared to other protecting groups. nbinno.com

Hybrid and Convergent Synthesis Approaches Incorporating this compound

Hybrid and convergent synthesis strategies combine the efficiency of solid-phase peptide synthesis (SPPS) for creating peptide fragments with the flexibility of solution-phase techniques for ligating these fragments. acs.org This approach is particularly valuable for the production of large or complex peptides, minimizing the cumulative risks of side reactions and purification challenges associated with a single, long linear synthesis. acs.orgbachem.com

The Bsmoc protecting group is instrumental in these advanced strategies due to its distinct deprotection chemistry. Unlike the more common Fmoc (9-fluorenylmethoxycarbonyl) group, which is also base-labile, the Bsmoc group exhibits a higher sensitivity to bases. This allows for its selective removal under milder basic conditions than those typically required for Fmoc cleavage, establishing an orthogonal protection scheme. nih.gov Orthogonality in protecting groups is crucial as it permits the deprotection of one type of group without affecting others, enabling precise, site-specific modifications and fragment condensations. iris-biotech.despringernature.com

In a typical convergent strategy involving this compound, several peptide fragments may be synthesized on a solid support using standard Fmoc/tBu chemistry. A fragment containing a C-terminal this compound can then be selectively deprotected at its N-terminus to expose the isoleucine's amino group. This newly liberated amine is then available to be coupled with another fully protected peptide fragment in solution, forming a larger peptide chain. This method leverages the speed and simplicity of SPPS for fragment preparation while using solution-phase coupling for the more challenging ligation of large, protected segments. acs.org The water-soluble byproducts generated during Bsmoc deprotection can also simplify purification processes. google.com

Table 1: Comparison of Protecting Groups in Convergent Synthesis
Protecting GroupTypical Deprotection ReagentLabilityKey Advantage in Convergent Synthesis
Fmoc20% Piperidine (B6355638) in DMFBase-LabileStandard for stepwise SPPS chain elongation. wpmucdn.com
BocStrong Acid (e.g., TFA)Acid-LabileOrthogonal to Fmoc; used for side-chain protection or alternative backbone strategy. bachem.com
BsmocMild Base (e.g., dilute Piperidine, DBU)Highly Base-LabileOrthogonal to Fmoc, allowing for selective deprotection of specific fragments for ligation. google.com
AllocPd(0) catalystPalladium-Catalyzed CleavageProvides an additional layer of orthogonality for complex molecules. acs.org

Incorporation of N-Methylated L-Isoleucine Derivatives (e.g., N-Bsmoc-N-methyl-L-isoleucine) in Peptide Synthesis

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a powerful modification used to enhance the therapeutic properties of peptides. researchgate.net Incorporating N-methylated amino acids, such as N-Bsmoc-N-methyl-L-isoleucine, can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity. researchgate.netnih.gov

The incorporation of N-methylated amino acids into a growing peptide chain presents significant synthetic hurdles. The primary challenge is the reduced reactivity of the N-methylated amine, which is sterically hindered by the adjacent methyl group. This hindrance leads to slower and often incomplete coupling reactions when using standard peptide coupling reagents. nih.gov

To overcome these challenges, several strategies have been developed:

Advanced Coupling Reagents : More potent coupling reagents are required to facilitate the formation of the sterically hindered peptide bond. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) have proven effective for coupling N-methylated residues where standard reagents like HBTU/HOBt fail. nih.gov

Microwave-Assisted Synthesis : The application of microwave energy can significantly accelerate coupling reactions by increasing the kinetic energy of the molecules. nih.gov This technique has been successfully used to improve the efficiency of incorporating N-methylated amino acids, reducing reaction times from hours to minutes.

Optimized Reaction Conditions : Extending coupling times and using a higher excess of the protected amino acid and coupling reagents can help drive the reaction to completion. Careful selection of solvents can also play a role in optimizing the reaction environment. researchgate.net

Table 2: Solutions for N-Methylated Amino Acid Incorporation
ChallengeSolutionMechanism of Action
Steric Hindrance at N-TerminusUse of potent coupling reagents (e.g., HATU, PyAOP)Forms a highly reactive activated ester intermediate, overcoming the low nucleophilicity of the N-methyl amine. nih.gov
Slow Reaction KineticsMicrowave-assisted synthesisIncreases reaction rate through efficient thermal energy transfer. nih.gov
Incomplete CouplingIncreased reagent excess and reaction timeShifts the reaction equilibrium towards product formation according to Le Chatelier's principle.
Side Reactions (e.g., Racemization)Use of additives like Oxyma Pure or HOAtSuppresses the formation of oxazolone (B7731731) intermediates that can lead to loss of stereochemical integrity. wpmucdn.com

The introduction of an N-methyl group on the L-isoleucine residue has profound effects on the resulting peptide's structure and function.

Conformational Restriction : N-methylation eliminates the amide proton, which is a hydrogen bond donor. This loss prevents the formation of certain secondary structures (like α-helices and β-sheets) that rely on backbone hydrogen bonding. Simultaneously, the steric clash between the N-methyl group and the adjacent alpha-carbon substituent restricts the rotation around the peptide bond (the ω angle). This often favors a cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides (except for X-Pro bonds). This conformational constraint can be used to stabilize specific turn structures, leading to a more rigid and pre-organized peptide conformation. researchgate.netnih.gov

Increased Proteolytic Stability : Peptidases and proteases, the enzymes responsible for peptide degradation in the body, recognize and bind to specific peptide backbone conformations. By altering the backbone structure and removing a key hydrogen-bonding site, N-methylation can effectively camouflage the peptide from these enzymes. nih.gov This enzymatic resistance leads to a significantly longer biological half-life, a crucial attribute for therapeutic peptides.

Mechanistic and Computational Investigations of N Bsmoc L Isoleucine Reactions

Reaction Mechanism Elucidation for Bsmoc Deprotection and Coupling

The deprotection of the Bsmoc group proceeds via a Michael addition mechanism, a distinct pathway from the β-elimination mechanism employed by the Fmoc group ug.edu.plgoogle.comgoogle.com. This mechanism involves a nucleophilic attack by a base, typically a secondary amine such as piperidine (B6355638) or piperazine, on the electrophilic α,β-unsaturated sulfone moiety inherent to the Bsmoc structure asna.com.sagoogle.comgoogle.com.

The deprotection process is initiated by the Michael donor (base) adding to the activated alkene within the Bsmoc group, forming a Michael Adduct google.comgoogle.com. This adduct then undergoes an intramolecular rearrangement, leading to the cleavage of the Bsmoc protecting group from the amino acid google.com. A significant advantage of this mechanism is that the deblocking event inherently acts as a scavenging process, preventing reactive intermediates from interacting with the newly liberated amine group ug.edu.plgoogle.comgoogle.com. This contrasts with Fmoc deprotection, which generates dibenzofulvene (DBF), a reactive byproduct that can lead to undesirable side reactions, such as the capping of the peptide chain acs.orggoogle.com. Furthermore, the Bsmoc group exhibits higher reactivity towards secondary amines compared to the Fmoc group, allowing for the use of milder or less concentrated bases for deprotection. This reduces the incidence of base-catalyzed side reactions, including aspartimide formation and racemization ug.edu.placs.orggoogle.com.

Table 1: Comparison of Bsmoc and Fmoc Deprotection Mechanisms

FeatureBsmoc DeprotectionFmoc Deprotection
Mechanism Michael Addition google.comgoogle.comβ-Elimination google.com
Byproduct Reactivity Byproduct acts as scavenger ug.edu.plgoogle.comgoogle.comDibenzofulvene (DBF) is reactive acs.orggoogle.com
Base Strength Required Weaker/dilute bases ug.edu.plgoogle.comStronger bases (e.g., 20% piperidine) acs.org
Side Reactions Minimized (e.g., aspartimide, racemization) ug.edu.placs.orggoogle.comMore prone to side reactions (e.g., capping, DKP formation) google.comnih.gov
Water Solubility Adducts often water-soluble google.comAdducts often insoluble google.com

In peptide synthesis, following the deprotection of N-Bsmoc-L-isoleucine, the exposed amino group is ready for coupling with an activated amino acid. Computational studies have contributed to the development of first-principle mechanistic reaction kinetics models for peptide/protein coupling reactions, aiding in the identification of critical process parameters to minimize impurities like single amino acid deletions, additions, and D-isomer formation researchgate.net. For instance, N-Bsmoc-N-methyl amino acids, including N-Bsmoc-N-methylisoleucine, have been successfully converted into their corresponding acid fluorides using diethylaminosulfur trifluoride (DAST) and subsequently employed as coupling agents, with the coupling mediated by potassium salt of 7-aza-1-hydroxybenzotriazole (KOAt) and notably free from racemization scispace.com.

Theoretical Studies on Stereoselectivity and Diastereoselectivity in Reactions Involving this compound

The control of stereoselectivity and diastereoselectivity is paramount in peptide synthesis to ensure the exclusive formation of the desired enantiomeric or diastereomeric products. Theoretical investigations, frequently utilizing Density Functional Theory (DFT) calculations, are employed to elucidate the factors governing these selectivities unec-jeas.commdpi.com.

While specific computational studies focusing solely on the stereoselectivity and diastereoselectivity of this compound in coupling reactions are not extensively detailed in the provided search results, the overarching principles are applicable. Peptide coupling reactions generally aim to minimize the formation of D-isomers, a common impurity that can arise from racemization researchgate.net. The choice of protecting group and reaction conditions significantly influences the stereochemical integrity of the elongating peptide chain nih.govresearchgate.net. Bsmoc chemistry is recognized for its ability to reduce base-catalyzed side reactions, including racemization, in comparison to Fmoc chemistry ug.edu.plgoogle.com.

More broadly, theoretical studies have explored stereoselective amino acid synthesis through photobiocatalytic oxidative coupling, demonstrating the utility of computational models in understanding energy profiles and activation enthalpies for radical additions, leading to products with controlled enantio- and diastereoselectivity nih.govnih.govresearchgate.net. Similarly, computational investigations into diastereoselective Ugi reactions involving amino acids have highlighted the crucial role of the amino acid and aldehyde combination in achieving high diastereoselectivity mdpi.com. Given L-isoleucine's inherent chirality with two stereocenters, its reactions are particularly sensitive to stereochemical control. Computational modeling can assist in predicting and explaining preferred transition states and intermediates that lead to specific stereoisomers rsc.orgscielo.br.

Conformational Analysis of this compound and its Peptide Conjugates

Conformational analysis, often performed using computational methods such as DFT and molecular dynamics (MD) simulations, is crucial for understanding the preferred three-dimensional structures of molecules like this compound and their conjugates physchemres.orgmdpi.com. The conformation of an amino acid or peptide profoundly impacts its reactivity, binding characteristics, and biological activity nih.gov.

Conformational Analysis of L-Isoleucine: L-Isoleucine possesses a complex side chain with two chiral centers, giving rise to multiple possible rotameric states fccc.edunist.govwikipedia.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when enhanced by techniques like Dynamic Nuclear Polarization (DNP), coupled with computational analysis, can provide detailed insights into the backbone and side chain conformations of isoleucine residues within proteins and peptides nih.govnih.gov. The chemical shifts of isoleucine side chain carbons are strongly correlated with the side chain torsion angles (χ1 and χ2), which typically exhibit three energetic minima: gauche+ (gp), trans (t), and gauche- (gm) nih.gov.

Table 2: Typical Isoleucine Side Chain Torsion Angles and Rotameric States

Torsion AngleApproximate ValueRotameric State
χ1∼60°gauche+ (gp)
χ1∼180°trans (t)
χ1∼300°gauche- (gm)
χ2∼60°gauche+ (gp)
χ2∼180°trans (t)
χ2∼300°gauche- (gm)

Note: The specific values and preferred states can vary depending on the local chemical environment and interactions. fccc.edu

For this compound, the presence of the bulky Bsmoc group would significantly influence the conformational landscape of the isoleucine residue, especially around the N-terminus. Computational studies typically involve:

Geometry Optimization: Determining the lowest energy conformers in both gas phase and solution unec-jeas.comscirp.org.

Molecular Dynamics Simulations: Simulating the dynamic behavior and conformational ensembles over time, particularly when the compound is integrated into peptide chains mdpi.com.

Quantum Chemical Calculations (e.g., DFT): Calculating the energies of different rotameric states and transition states to understand preferred conformations and barriers to rotation unec-jeas.comphyschemres.orgnih.gov.

Computational Design of Novel Bsmoc-Related Protecting Group Systems

Computational chemistry plays a pivotal role in the rational design of new protecting groups, enabling the prediction of their properties and reactivity prior to experimental synthesis wiley-vch.de. The primary objective is often to enhance existing protecting groups like Bsmoc, by improving characteristics such as lability, orthogonality, and solubility, while minimizing undesired side reactions researchgate.netug.edu.plcsic.es.

Building upon the successful Michael addition-based deprotection of Bsmoc, computational design efforts may focus on:

Modifying the Michael Acceptor Moiety: Altering the benzothiophene (B83047) sulfone structure to precisely adjust its electrophilicity and reactivity towards various nucleophiles. This could involve introducing electron-withdrawing or electron-donating groups to modulate the deprotection rate google.comgoogle.com.

Exploring Alternative Sulfone-Containing Systems: Investigating other heterocyclic or acyclic sulfone-based structures that could function as Michael acceptors, potentially leading to protecting groups with different deprotection kinetics or byproduct characteristics ug.edu.plgoogle.com. For example, the r-Nsmoc group (1,1-dioxonaphtho[1,2-b]thiophene-2-ylmethyloxycarbonyl) is a novel alternative to Bsmoc that exhibits slightly faster removal ug.edu.pl.

Enhancing Water Solubility: Designing Bsmoc-related groups that generate more water-soluble adducts upon deprotection, thereby simplifying purification processes in solution-phase synthesis acs.orggoogle.com. The Bsmoc group itself is noted for forming water-soluble adducts with polyamines like TAEA, which is an advantage over Fmoc google.com.

Achieving Orthogonality with Other Protecting Groups: Developing Bsmoc analogs that demonstrate even greater selectivity towards specific deprotection conditions, facilitating more complex multi-step syntheses where different protecting groups must be removed independently acs.org.

Predicting Steric and Electronic Effects: Utilizing computational models to predict how structural modifications to the Bsmoc core or its linkage to the amino acid influence steric hindrance and electronic distribution, which in turn impact deprotection efficiency and side reaction profiles asna.com.saresearchgate.net.

Such computational approaches, including quantum mechanical calculations (e.g., DFT), molecular docking and dynamics, and machine learning, enable a more efficient and targeted development of next-generation protecting groups, optimizing their performance for specific synthetic challenges in peptide and protein chemistry nih.govunec-jeas.comnih.gov.

Advanced Spectroscopic Characterization and Analytical Methodologies for N Bsmoc L Isoleucine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and reaction monitoring of N-Bsmoc-L-isoleucine. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. For Bsmoc-protected amino acids, NMR can confirm the successful attachment of the protecting group and the integrity of the amino acid moiety researchgate.net.

In ¹H NMR spectra, characteristic signals are expected from both the Bsmoc group and the L-isoleucine residue. The Bsmoc moiety, derived from 1,1-dioxobenzo[b]thiophene, would typically exhibit aromatic proton signals in the δ 7-8 ppm range, along with signals from the methylene (B1212753) protons adjacent to the sulfone group and the gem-dimethyl protons. The L-isoleucine portion would show signals corresponding to its branched aliphatic side chain, including distinct methyl and methylene proton resonances, as well as the α-proton signal. Changes in the chemical shifts and integration ratios during synthesis can be used to monitor the progress of the protection reaction and subsequent coupling steps. For instance, the disappearance of the α-amino proton signal of L-isoleucine and the appearance of new signals corresponding to the Bsmoc group confirm successful protection. Similarly, in the synthesis of N-methyl amino acids, Bsmoc-N-methyl amino acids show a characteristic singlet peak around δ 3.0 ppm for the N-methyl protons scispace.com.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon of the carbamate (B1207046) linkage, the aromatic carbons of the benzothiophene (B83047) ring, the sulfone-adjacent carbons, and the distinct carbons of the isoleucine side chain would all yield characteristic signals. The presence of a styrene (B11656) chromophore in the Bsmoc group also allows for monitoring of resin loading of Bsmoc amino acids, similar to Fmoc analogues researchgate.net.

Illustrative ¹H NMR Chemical Shifts for this compound (Expected)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Bsmoc Aromatic H7.2 - 8.5Multiplet4H
Bsmoc CH₂ (sulfone)4.5 - 5.5Singlet2H
Bsmoc (CH₃)₂1.5 - 2.0Singlet6H
Isoleucine α-CH4.0 - 4.5Multiplet1H
Isoleucine β-CH1.8 - 2.2Multiplet1H
Isoleucine γ-CH₂1.2 - 1.6Multiplet2H
Isoleucine δ-CH₃0.8 - 1.0Doublet/Triplet6H
Carboxylic Acid OHVariableBroad Singlet1H
Amide NHVariableBroad Singlet1H

Note: These values are illustrative and would vary depending on the solvent, concentration, and specific chemical environment.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy provide insights into the functional groups present in this compound and can be used for conformational studies and monitoring reaction progress. These techniques detect the vibrational modes of molecules, offering a "fingerprint" that is unique to each compound.

For this compound, characteristic IR absorption bands would include:

Carbonyl stretching (C=O): A strong absorption band around 1700-1750 cm⁻¹ for the carboxylic acid and carbamate carbonyl groups. For Bsmoc-N-methyl amino acid fluorides, a strong stretching absorption band at 1780 cm⁻¹ has been observed scispace.com.

Sulfone stretching (SO₂): Strong characteristic bands for the sulfone group (S=O asymmetric and symmetric stretching) typically appear around 1300 cm⁻¹ and 1150 cm⁻¹, respectively.

N-H stretching: A broad band around 3300 cm⁻¹ for the N-H stretch of the carbamate.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H stretches from the isoleucine side chain and the Bsmoc group.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region from the benzothiophene ring.

Raman spectroscopy complements IR, especially for symmetric vibrations and non-polar bonds. It can provide additional information on the conformational aspects of the molecule, particularly for the branched side chain of isoleucine and the rigid benzothiophene system of the Bsmoc group. Monitoring the intensity of specific bands, such as the disappearance of reactant peaks (e.g., free amino group vibrations) and the appearance of product peaks (e.g., carbamate carbonyl), allows for real-time tracking of reaction progress.

Mass Spectrometry Techniques for Oligopeptide Sequence Analysis and Impurity Profiling

Mass spectrometry (MS) techniques are crucial for determining the molecular weight, confirming the elemental composition, and analyzing the fragmentation patterns of this compound and its related peptide intermediates. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed.

For this compound, the molecular ion peak corresponding to its molecular weight (353.39 g/mol for C₁₆H₁₉NO₆S) epa.gov would be a primary indicator of its successful synthesis. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, which provide structural information. Fragmentation of the Bsmoc group would yield specific ions related to the benzothiophene-1,1-dioxide moiety, while fragmentation of the isoleucine part would produce ions characteristic of its side chain.

In the context of oligopeptide synthesis, MS is vital for sequence analysis and impurity profiling. When this compound is incorporated into peptides, MS/MS can be used to confirm the amino acid sequence by analyzing the fragment ions (e.g., b- and y-ions). A significant challenge in peptide sequencing by MS is distinguishing between isoleucine and leucine (B10760876) residues, as they are isomers and have identical molecular masses (113.08406 Da for their side chains) massbank.eusielc.com. Advanced MS techniques, such as higher-energy collisional dissociation (HCD) multistage mass spectrometric analysis (HCD-MSⁿ) and electron transfer dissociation (ETD)-HCD MS³ analysis, have been developed to differentiate these isomers by exploiting differences in their side-chain fragmentation patterns massbank.euchemicalbook.commassbank.eu. For example, leucine side-chain fragmentation results in the ejection of an isopropyl group (loss of C₃H₇ from the z-ion), while isoleucine fragmentation results in the ejection of an ethyl group (loss of C₂H₅ from the z-ion) massbank.eu. This capability is critical for ensuring accurate peptide sequences.

Impurity profiling using MS techniques can identify and quantify by-products, unreacted starting materials, and truncated sequences, which is essential for quality control in peptide synthesis.

Chromatographic Techniques for Purity Assessment and Isolation of this compound and Peptide Intermediates

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purity assessment and isolation of this compound and its peptide intermediates. HPLC offers high resolution and sensitivity, making it suitable for separating complex mixtures.

Reversed-phase HPLC (RP-HPLC) is commonly used for amino acid derivatives and peptides due to its ability to separate compounds based on their hydrophobicity. The Bsmoc group, with its relatively hydrophobic benzothiophene moiety, influences the retention time of this compound on RP-HPLC columns. Typical mobile phases involve gradients of acetonitrile (B52724) in water, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing reagent to improve peak shape and resolution nih.gov. Detection is typically performed using UV detectors, leveraging the chromophore of the Bsmoc group (similar to Fmoc) researchgate.net.

HPLC is employed for:

Purity Assessment: Quantifying the purity of this compound as a raw material or intermediate. The presence of impurities is indicated by additional peaks in the chromatogram, and their relative areas can be used for quantification. Methods for underivatized amino acids have achieved good separation with high linearity and precision nist.gov.

Reaction Monitoring: Tracking the consumption of starting materials and formation of products during the synthesis of this compound or its incorporation into peptides.

Isolation and Purification: Preparative HPLC can be used to isolate purified this compound or peptide intermediates from reaction mixtures, especially when high purity is required. The water-soluble nature of Bsmoc adducts with certain deblocking agents (e.g., TAEA) can facilitate cleaner phase separation and higher yields in solution-phase peptide synthesis, which can be advantageous for subsequent purification steps researchgate.netguidetoimmunopharmacology.org.

The choice of stationary phase (e.g., C18 columns) and mobile phase conditions (pH, solvent gradient) is optimized to achieve baseline separation of the target compound from closely related impurities or other amino acids nist.gov.

Illustrative HPLC Parameters for this compound (Expected)

ParameterTypical Range/Value
Column TypeC18 Reversed-Phase
Particle Size3-5 µm
Column Dimensions4.6 mm x 150-250 mm
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
GradientOptimized for separation (e.g., 10-90% B over 30 min)
Flow Rate0.8 - 1.0 mL/min
DetectionUV-Vis (e.g., 260-280 nm for Bsmoc chromophore)
Injection Volume5-20 µL
Column Temperature25-40 °C

Note: These parameters are illustrative and would require optimization based on the specific sample and desired separation.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Bsmoc-Type Protecting Groups

The Bsmoc protecting group distinguishes itself from conventional protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) by its deblocking mechanism, which proceeds via a Michael addition rather than a β-elimination process capes.gov.brresearchgate.netacs.orgug.edu.pl. This unique chemistry offers several advantages, including faster and more complete deblocking, improved selectivity, and reduced occurrence of base-catalyzed side reactions such as aminosuccinimide formation and diketopiperazine (DKP) formation, particularly in sequences containing base-sensitive Asp-Gly units capes.gov.brresearchgate.netscispace.comnih.govnih.govacs.org. The milder deblocking conditions, often employing weaker or less concentrated bases like 2-5% piperidine (B6355638) or tris(2-aminoethyl)amine (B1216632) (TAEA), contribute to cleaner reaction profiles and higher yields researchgate.netug.edu.plscispace.comnih.govnih.govresearchgate.netgoogle.com.

Furthermore, Bsmoc derivatives exhibit enhanced reactivity in acylation reactions, a benefit that becomes more pronounced with increasing steric hindrance between coupling components capes.gov.brnih.gov. Despite these advantages, certain Bsmoc-protected amino acids, including Bsmoc-L-isoleucine, Bsmoc-Pro-OH, Bsmoc-Pro-F, Bsmoc-Asp(OtBu)-OH, Bsmoc-Leu-OH, and Bsmoc-Ser(tBu)-OH, can be difficult to handle, often presenting as oils or amorphous materials capes.gov.bracs.orgresearchgate.netnih.govgoogle.com.

To address these limitations and further enhance the utility of Bsmoc chemistry, research has focused on developing next-generation Bsmoc-type protecting groups. Notable examples include the naphthothiophene sulfone-based α-Nsmoc (1,1-dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl) and β-Nsmoc (3,3-dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl) derivatives capes.gov.brresearchgate.netnih.govgoogle.com. These analogues provide easily handled solid amino acid derivatives, overcoming the issue of oily Bsmoc compounds researchgate.netnih.govgoogle.com. Deblocking studies have shown a reactivity order of α-Nsmoc > Bsmoc > β-Nsmoc towards piperidine, with α-Nsmoc requiring even milder conditions than Bsmoc researchgate.netgoogle.com. Another advancement is the 5,6-dimethoxy-1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (DM-Bsmoc) group, which offers increased water solubility for its amino acid derivatives, facilitating more environmentally friendly aqueous-based work-up procedures google.comnih.gov. Other derivatives like 5-nitro, 5-chloro, 6-chloro, and methanesulfonyl-Bsmoc have also been explored, demonstrating varied deblocking rates nih.gov.

The table below summarizes the comparative features of Bsmoc and its related next-generation protecting groups:

Protecting GroupDeblocking MechanismKey AdvantagesLimitations (Original Bsmoc)Next-Generation Solutions
BsmocMichael AdditionMilder deblocking conditions, reduced side reactions (aminosuccinimide, DKP), faster acylation, cleaner aqueous separation of byproducts. capes.gov.brresearchgate.netacs.orgug.edu.plscispace.comnih.govnih.govacs.orggoogle.comSome derivatives (e.g., N-Bsmoc-L-isoleucine, Bsmoc-Pro-OH) can be oily or amorphous. capes.gov.bracs.orgresearchgate.netnih.govgoogle.comα-Nsmoc, β-Nsmoc (solid derivatives, varied deblocking rates). capes.gov.brresearchgate.netnih.govgoogle.com
α-NsmocMichael AdditionProvides crystalline amino acid derivatives, even milder deblocking conditions than Bsmoc. researchgate.netnih.govgoogle.comMore expensive to produce. google.com-
β-NsmocMichael AdditionProvides crystalline amino acid derivatives. researchgate.netgoogle.comLess reactive than Bsmoc. researchgate.netgoogle.com-
DM-BsmocMichael AdditionIncreased water solubility for amino acid derivatives, suitable for environmentally friendly aqueous work-up. google.comnih.gov--

This compound in the Synthesis of Non-Standard Peptides and Peptidomimetics

This compound, as a representative Bsmoc-protected amino acid, plays a crucial role in the synthesis of non-standard peptides and peptidomimetics. The Bsmoc group's compatibility with a range of modified amino acid derivatives expands the scope of accessible molecular structures.

One significant application is in the synthesis of N-methyl amino acids, which are prevalent in various natural products and are key components in designing biologically potent molecules with enhanced stability, potency, or altered conformational properties scispace.comresearchgate.net. The synthesis of Bsmoc-N-methyl amino acids typically involves the p-toluenesulfonic acid (TsOH) catalyzed condensation of a Bsmoc-amino acid with paraformaldehyde to form an N-Bsmoc-5-oxazolidinone, followed by reduction to the N-methyl amino acid using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) scispace.comnih.govarchive.org. These Bsmoc-N-methyl amino acids can then be converted into acid fluorides using diethylaminosulfur trifluoride (DAST) and employed in peptide couplings, as demonstrated in the total synthesis of the immunosuppressant cyclic undecapeptide Cyclosporin O scispace.comnih.govnih.gov. This approach proved effective in overcoming difficulties associated with coupling multiple consecutive N-methyl amino acids, yielding epimerization-free products nih.gov.

Beyond N-methylation, the Bsmoc group is also utilized for the protection of phosphoamino acids (e.g., phosphoserine, phosphotyrosine, phosphothreonine) and glycosylated amino acids, enabling the synthesis of phosphopeptides and glycopeptides google.comnih.govnih.govsigmaaldrich.comrsc.org. These modified amino acids are critical for studying post-translational modifications and their biological functions. Furthermore, Bsmoc chemistry facilitates the preparation of various peptidomimetics, including azapeptides, beta-peptides, peptoids, and peptide nucleic acids, by serving as a protecting group for primary and secondary amines within these non-natural building blocks google.com. The efficient preparation of ureidopeptides from isocyanates derived from Bsmoc-α-amino acids also highlights its versatility in creating peptide bond surrogates google.comasna.com.saresearchgate.net. The Bsmoc group has also shown better performance than Fmoc-amino acids in difficult couplings, such as Aib-Aib (α-aminoisobutyric acid) sequences acs.orgug.edu.pl.

Integration with Flow Chemistry and Automated Synthesis Platforms

The unique characteristics of the Bsmoc protecting group make it well-suited for integration with modern synthetic methodologies, including flow chemistry and automated synthesis platforms. Bsmoc chemistry has been successfully applied to rapid continuous solution-phase peptide synthesis, offering a significant improvement over Fmoc-based methods capes.gov.brresearchgate.netscispace.comnih.govnih.govacs.orgacs.orgresearchgate.net. In this context, the deblocking step with TAEA simplifies aqueous separation of byproducts, leading to cleaner phase separation and higher yields of the growing peptide capes.gov.brresearchgate.netscispace.comnih.govnih.govacs.orgacs.org. This methodology has been demonstrated for gram-scale synthesis of short peptides and even for the synthesis of longer segments, such as the 22-mer human parathyroid hormone fragment (hPTH 13-34), yielding products of significantly greater purity compared to solid-phase protocols researchgate.netacs.orgresearchgate.net.

In solid-phase peptide synthesis (SPPS), Bsmoc-protected amino acids have been adopted by companies like CEM Corporation for water-based SPPS, leveraging the advantages of water-soluble sulfone-derived protecting groups rsc.org. The deblocking of Bsmoc groups can be efficiently achieved using solid-supported nucleophiles like SiliaBond Piperazine, which also acts as a scavenger for the deprotection byproducts biotage.co.jpsilicycle.com. This approach simplifies work-up and purification, facilitating rapid solution-phase synthesis biotage.co.jp. The combination of solid-supported reagents with microwave heating further accelerates the deblocking and scavenging processes, making it a promising technique for automated drug development biotage.co.jp.

Despite these technical advantages and its suitability for automated and continuous processes, the widespread industrial adoption of Bsmoc chemistry remains limited rsc.orgbrieflands.comnih.gov. This is primarily due to a significant difference in price and availability between Bsmoc and Fmoc-protected amino acids, as well as the current lack of an established supply chain for GMP and non-GMP Bsmoc-protected amino acids rsc.org.

This compound in the Synthesis of Complex Bioactive Molecules Beyond Linear Peptides

The utility of this compound extends beyond the synthesis of simple linear peptides to the construction of complex bioactive molecules, including those found in natural products and various peptidomimetics. The ability to synthesize N-methyl amino acids using Bsmoc protection is particularly relevant, as N-methylated residues are common in numerous natural products, such as the alamethicin (B1591596) peptides and the cyclosporine family scispace.comresearchgate.net. The successful total synthesis of Cyclosporin O, a complex cyclic undecapeptide containing multiple N-methylated amino acids, explicitly demonstrates the power of Bsmoc-N-methyl amino acid fluorides in assembling such intricate structures nih.gov.

Furthermore, the Bsmoc group's characteristics, such as its ability to mitigate side reactions like diketopiperazine formation, make it valuable for synthesizing peptides with challenging sequences or structural motifs researchgate.netacs.orgnih.govresearchgate.net. Its application in the depsipeptide methodology, which is effective for difficult sequences prone to aggregation, and in the synthesis of pseudo-proline dipeptides (involving amino acids like serine, threonine, and cysteine) highlights its role in building complex, non-linear peptide structures google.comnih.gov. These applications are crucial for developing novel therapeutics and understanding the structure-activity relationships of complex biomolecules.

Q & A

Basic: What experimental protocols are recommended for synthesizing N-Bsmoc-L-isoleucine with high purity?

To synthesize this compound, employ a stepwise protection strategy. Begin by selectively protecting the α-amino group of L-isoleucine using the Bsmoc (2,7-di-tert-butyl-9-fluorenylmethoxycarbonyl) group, which offers enhanced steric hindrance to minimize side reactions. Use anhydrous conditions (e.g., DMF or THF) with coupling agents like HATU or DIC to activate carboxylic acids. Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography (C18 columns) to isolate the product. Ensure final purity (>95%) via NMR (¹H, ¹³C) and mass spectrometry .

Basic: How should researchers characterize the structural integrity of this compound?

Characterization requires multi-modal validation:

  • NMR : Confirm the Bsmoc group’s presence via distinct fluorenyl proton signals (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks matching the theoretical mass (±1 Da).
  • Chiral Purity : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomeric impurities, ensuring >99% enantiomeric excess .

Advanced: What strategies mitigate racemization during this compound incorporation into solid-phase peptide synthesis (SPPS)?

Racemization in SPPS arises from base-induced α-proton abstraction. To minimize this:

  • Use low-base conditions (e.g., DIEA at 2% v/v in DMF) during coupling.
  • Pre-activate the amino acid with Oxyma Pure/DIC, which reduces exposure to basic environments.
  • Monitor racemization via Marfey’s reagent derivatization followed by LC-MS analysis of diastereomers .

Advanced: How can researchers resolve contradictory data on the stability of this compound under acidic vs. basic conditions?

Contradictions often stem from solvent or temperature variability. Design controlled experiments:

  • Acidic Stability : Test cleavage kinetics in TFA/water (95:5) at 25°C vs. 40°C using UV-Vis (monitor fluorenyl absorbance at 301 nm).
  • Basic Stability : Expose the compound to piperidine/DMF (20% v/v) and quantify degradation via HPLC.
  • Cross-validate results with DFT calculations (e.g., Gaussian09) to model Bsmoc deprotection energetics under varying pH .

Advanced: What analytical methods are optimal for quantifying trace impurities in this compound batches?

For trace analysis (<0.1%):

  • UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with a 0.1% formic acid/acetonitrile gradient. Set MRM transitions for common impurities (e.g., de-Bsmoc byproducts).
  • 2D-NMR : Apply HSQC and HMBC to identify unknown impurities via heteronuclear correlations.
  • ICP-MS : Detect metal catalysts (e.g., Pd from fluorenyl synthesis) at ppb levels .

Advanced: How does the steric bulk of the Bsmoc group influence the conformational dynamics of peptides containing this compound?

The Bsmoc group’s tert-butyl substituents restrict backbone flexibility, altering peptide secondary structures. To study this:

  • Perform circular dichroism (CD) in trifluoroethanol/water mixtures to assess α-helix vs. β-sheet propensity.
  • Use molecular dynamics simulations (e.g., GROMACS) to model steric clashes over 100-ns trajectories. Compare with Boc/Fmoc-protected analogs to isolate Bsmoc-specific effects .

Advanced: What experimental designs validate the orthogonal deprotection of this compound in multi-step syntheses?

Design a model peptide with orthogonal protecting groups (e.g., Alloc for lysine, Trt for cysteine).

Deprotect Bsmoc first using 2% DBU in DMF (30 min, RT), confirmed by LC-MS.

Sequentially remove other groups under non-interfering conditions (e.g., Pd(PPh₃)₄ for Alloc).

Quantify stepwise efficiency via MALDI-TOF after each deprotection cycle .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.